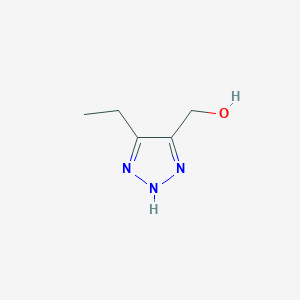

(5-Ethyl-1H-1,2,3-triazol-4-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-ethyl-2H-triazol-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-2-4-5(3-9)7-8-6-4/h9H,2-3H2,1H3,(H,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNYYOBQOINUFOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NNN=C1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401283530 | |

| Record name | 1H-1,2,3-Triazole-5-methanol, 4-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401283530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1780759-88-7 | |

| Record name | 1H-1,2,3-Triazole-5-methanol, 4-ethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1780759-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,3-Triazole-5-methanol, 4-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401283530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-ethyl-1H-1,2,3-triazol-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Ethyl 1h 1,2,3 Triazol 4 Yl Methanol and Its Analogs

Historical and Modern Approaches to 1,2,3-Triazole Ring Formation

The synthesis of 1,2,3-triazoles has evolved significantly from the initial thermal Huisgen 1,3-dipolar cycloaddition of azides and alkynes, which often resulted in a mixture of regioisomers. nih.govnih.gov Modern methods offer greater control over the reaction outcome, providing specific isomers in high yields. These advancements have been pivotal in the widespread application of triazole chemistry. wikipedia.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in the Synthesis of 1,4- and 1,5-Disubstituted Triazoles

The advent of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) marked a paradigm shift in triazole synthesis, earning its status as a cornerstone of "click chemistry". nih.govnih.govwikipedia.org This reaction is renowned for its reliability, high yields, and exceptional regioselectivity, exclusively producing 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov The reaction proceeds under mild conditions, often in aqueous solvents, and tolerates a wide array of functional groups. chempedia.infoorganic-chemistry.org

The catalytic cycle is initiated by the in situ generation of a copper(I) species, typically from a Cu(II) salt like copper(II) sulfate (B86663) with a reducing agent such as sodium ascorbate. organic-chemistry.orgnsf.gov This Cu(I) catalyst then reacts with a terminal alkyne to form a copper acetylide intermediate. nih.govorganic-chemistry.org Subsequent coordination with an azide (B81097) and progression through a six-membered copper metallacycle intermediate leads to the formation of the 1,4-disubstituted triazole product upon protonolysis. organic-chemistry.org The use of N-heterocyclic carbene (NHC)-based polynuclear copper complexes has also been shown to be highly effective, allowing for very low catalyst loadings. nih.gov

While CuAAC is the dominant method for accessing 1,4-disubstituted triazoles, modifications to reaction conditions and catalysts have been explored to influence regioselectivity, although the formation of the 1,5-isomer remains less favored under typical CuAAC conditions. nih.gov

Table 1: Comparison of Catalytic Systems in CuAAC

| Catalyst System | Typical Conditions | Regioselectivity | Key Advantages |

|---|---|---|---|

| Cu(II) salt + Sodium Ascorbate | Room temperature, aqueous/organic solvent mixtures | High for 1,4-isomer nih.govnih.gov | Operationally simple, mild conditions, readily available reagents. organic-chemistry.orgnsf.gov |

| Cu(I) salts (e.g., CuI, CuBr) | Various solvents, sometimes requires base | High for 1,4-isomer nih.gov | Direct use of Cu(I) source, can be faster. |

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for Regioselective Synthesis

As a complementary method to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a powerful tool for the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgacs.org This reaction typically employs ruthenium(II) complexes, such as [Cp*RuCl] complexes, as catalysts. nih.govbohrium.com

Unlike CuAAC, which is generally limited to terminal alkynes, RuAAC can effectively catalyze the reaction of both terminal and internal alkynes with azides, leading to 1,5-disubstituted and fully substituted triazoles, respectively. organic-chemistry.orgnih.gov The mechanism of RuAAC is believed to involve the oxidative coupling of the azide and alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate. nih.gov Reductive elimination from this intermediate then yields the triazole product. nih.gov The regioselectivity for the 1,5-isomer arises from the electronic properties of the reactants and the steric environment of the catalyst. nih.gov Microwave irradiation has been shown to accelerate the reaction and improve yields, particularly for less reactive aryl azides. bohrium.com

Table 2: Overview of RuAAC Catalysts and Scope

| Catalyst | Substrate Scope | Regioselectivity |

|---|---|---|

| CpRuCl(PPh₃)₂ | Primary and secondary azides, terminal and internal alkynes nih.gov | High for 1,5-isomer nih.gov |

| CpRuCl(COD) | Primary and secondary azides, terminal and internal alkynes nih.gov | High for 1,5-isomer nih.gov |

Metal-Free Cycloaddition Reactions and Alternative Strategies

While metal-catalyzed reactions are highly efficient, the development of metal-free synthetic routes to 1,2,3-triazoles is an area of active research, driven by the desire to avoid potential metal contamination in biological applications. thieme-connect.com These methods often rely on the activation of the alkyne or azide component through other means.

One approach involves the use of organocatalysts, such as proline, to facilitate the cycloaddition. wiley-vch.de Another strategy is the strain-promoted azide-alkyne cycloaddition (SPAAC), which utilizes strained cyclooctynes that can react with azides without the need for a catalyst. However, this is less common for the synthesis of simple substituted triazoles.

More recently, methods have been developed that avoid the use of azides altogether. chemistryviews.orgresearchgate.net For instance, polysubstituted 1,2,3-triazoles can be synthesized from α,α-difluoro-N-tosylhydrazones and amines. chemistryviews.org Another metal-free, three-component reaction utilizes α-acetyl-α-diazomethane sulfonamides, primary aliphatic amines, and aromatic aldehydes to produce 1,5-disubstituted 1,2,3-triazoles. acs.org These methods offer valuable alternatives to the more established metal-catalyzed cycloadditions.

Targeted Synthetic Routes for Introducing Ethyl and Hydroxymethyl Functionalities

To synthesize the specific molecule (5-Ethyl-1H-1,2,3-triazol-4-yl)methanol, strategies are required to introduce both the ethyl group at the C-5 position and the hydroxymethyl group at the C-4 position of the triazole ring.

Strategies for the Introduction of the Ethyl Substituent

The introduction of the ethyl group is typically achieved by starting with an appropriately substituted alkyne. For the synthesis of a 5-ethyl-1,2,3-triazole via a cycloaddition reaction, 1-butyne (B89482) would be the required starting material. The synthesis of such a terminal alkyne can be accomplished through various established organic chemistry methods, such as the alkylation of acetylene. khanacademy.orgyoutube.com

In the context of a RuAAC reaction to form a 1,5-disubstituted triazole, the ethyl group would originate from the alkyne partner. For example, the reaction of an organic azide with 1-butyne in the presence of a ruthenium catalyst would yield the desired 5-ethyl-1,2,3-triazole scaffold.

Approaches for the Hydroxymethyl Functionalization at the C-4 Position

The hydroxymethyl group at the C-4 position can be introduced in several ways. One common method involves using a terminal alkyne that already contains a protected or unprotected hydroxyl group. Propargyl alcohol (prop-2-yn-1-ol) is a readily available starting material for this purpose.

For the synthesis of this compound via a CuAAC reaction, the starting materials would be an ethyl azide and propargyl alcohol. This would lead to the formation of (1-ethyl-1H-1,2,3-triazol-4-yl)methanol. To obtain the target molecule with the ethyl group at the C-5 position, a RuAAC reaction would be employed.

Alternatively, the hydroxymethyl group can be introduced after the formation of the triazole ring. For example, a triazole with a carboxylic acid or ester group at the C-4 position can be reduced to the corresponding alcohol using a suitable reducing agent like lithium aluminum hydride. The synthesis of 1,2,3-triazole-4-carboxylic acids is well-established, often starting from the reaction of an azide with an acetoacetate (B1235776) derivative. nih.gov

Another approach involves the direct formylation of a triazole ring followed by reduction. For instance, ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate has been synthesized, demonstrating that formyl groups can be incorporated, which can then be reduced to a hydroxymethyl group. mdpi.com

Advanced Catalytic Systems and Reaction Conditions

The evolution of synthetic strategies for 1,2,3-triazoles has been marked by the move from harsh thermal conditions to sophisticated catalytic processes. These advancements not only accelerate the reaction but also offer greater control over regioselectivity, primarily yielding the 1,4-disubstituted isomer. For the synthesis of this compound, this involves the cycloaddition of an azide with 1-pentyne.

Heterogeneous catalysts are a cornerstone of green chemistry, offering significant advantages such as simplified product purification, catalyst recyclability, and reduced metal contamination in the final product. rsc.orgmdpi.com In the context of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles, various solid-supported copper catalysts have been developed and have demonstrated high efficiency.

These catalysts typically involve immobilizing copper species onto solid supports, which can be organic polymers or inorganic materials. mdpi.com For the synthesis of this compound, a heterogeneous catalyst would facilitate the reaction between an azide precursor and 1-pentyne.

Key Heterogeneous Catalytic Systems:

Copper on Inorganic Supports: Materials like silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), and layered double hydroxides (LDHs) serve as robust supports for copper catalysts. mdpi.comorganic-chemistry.org For instance, copper(I) immobilized on silica gel has been shown to effectively catalyze the one-pot, three-component reaction of alkyl halides, sodium azide, and terminal alkynes. organic-chemistry.org This approach is highly regioselective, yielding exclusively 1,4-disubstituted triazoles. organic-chemistry.org The catalyst can often be recovered by simple filtration and reused multiple times without a significant drop in activity. organic-chemistry.orgnih.gov

Polymer-Supported Copper: Organic polymers provide a versatile platform for creating heterogeneous catalysts. A poly(imidazole-acrylamide) amphiphile, for example, can self-assemble with copper sulfate to form a highly active and reusable solid-phase catalyst for click chemistry. organic-chemistry.org Similarly, chitosan, a biodegradable polymer, has been used to create nanocomposite hydrogels with copper-iron oxide (CuFe₂O₄) nanoparticles, which act as efficient and recyclable catalysts for triazole synthesis in aqueous media. nih.govrsc.orgnih.gov

Magnetic Nanoparticles: Iron oxide (Fe₃O₄) nanoparticles coated with a silica shell and functionalized with a copper-coordinating ligand represent another class of advanced heterogeneous catalysts. nih.gov Their magnetic nature allows for easy separation from the reaction mixture using an external magnet, streamlining the purification process. nih.gov

The use of these catalysts often allows the reaction to proceed under mild conditions, sometimes even at room temperature and in environmentally friendly solvents like water or ethanol (B145695). organic-chemistry.orgorganic-chemistry.org

Table 1: Representative Heterogeneous Catalysts for Triazole Synthesis

| Catalyst Support | Copper Species | Typical Solvent | Key Advantages | Recyclability |

|---|---|---|---|---|

| Silica Gel | Copper(I) | Ethanol | High regioselectivity, stable, low copper leaching. organic-chemistry.org | Up to 10 cycles. organic-chemistry.org |

| Chitosan Hydrogel | CuFe₂O₄ | Water | Green solvent, biodegradable support, high stability. nih.govrsc.org | At least 6 cycles. rsc.org |

| Alumina | Copper(II) Sulfate | Solvent-free (Ball-milling) | Avoids hazardous solvents, high yields. | Up to 8 runs. |

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. rsc.orgresearchgate.netrsc.org This technology is particularly well-suited for the synthesis of triazoles, including this compound.

Microwave irradiation enhances reaction rates by directly and efficiently heating the solvent and reactants, a process that is not reliant on thermal conductivity. researchgate.netnih.gov This rapid heating can overcome activation energy barriers more effectively than conventional methods. nih.gov

Key Features of Microwave-Assisted Triazole Synthesis:

Rapid Reaction Times: Syntheses that might take several hours or even days using conventional heating can often be completed in minutes under microwave irradiation. rsc.orgnih.gov For example, the synthesis of some 1,2,4-triazole (B32235) derivatives was achieved in 5-10 minutes with microwave heating, a significant reduction from the time required by conductive heating. jocpr.com

Improved Yields: Microwave-assisted protocols frequently result in higher isolated yields of the desired triazole products. nih.govnih.gov In the synthesis of some carbazole (B46965) derivatives featuring a 1,2,3-triazole moiety, microwave irradiation provided yields of 72–96%, compared to 64–94% with conventional methods, but in a much shorter time. nih.govmdpi.com

Green Chemistry Alignment: MAOS aligns well with the principles of green chemistry by reducing energy consumption and often enabling the use of greener solvents or even solvent-free conditions. rsc.orgnih.gov The combination of microwave heating with polymer-supported catalysts under solvent-free conditions represents a particularly sustainable approach. rsc.org Copper-catalyzed azide-alkyne cycloadditions have been successfully performed using microwave irradiation in environmentally benign solvents like water or a mixture of DMF and water. nih.govias.ac.in

The synthesis of this compound via a microwave-assisted CuAAC reaction would involve combining an azide, 1-pentyne, and a copper catalyst in a suitable solvent within a microwave reactor. The reaction would likely proceed to completion within minutes, offering a highly efficient route to the target compound. ias.ac.innih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Triazole Analogs

| Method | Typical Reaction Time | Typical Yield | Solvent System | Reference |

|---|---|---|---|---|

| Conventional Heating | Several hours to 27 hours | 64-94% | Toluene, DMF, Ethanol | rsc.orgnih.govnih.gov |

Advanced Methodologies for Isolation and Purification of Triazole Products

The purification of the final triazole product is a critical step in the synthetic workflow. Traditional methods often rely on column chromatography, which can be time-consuming and generate significant solvent waste. nih.gov Advanced methodologies aim to simplify this process, aligning with the goals of efficiency and green chemistry.

Filtration of Heterogeneous Catalysts: A major advantage of using heterogeneous catalysts is the ease of their removal. After the reaction is complete, the solid catalyst can be simply filtered off from the reaction mixture. organic-chemistry.org This single step removes the bulk of the metal catalyst, significantly simplifying the subsequent workup.

Precipitation and Recrystallization: For many triazole syntheses, particularly those conducted in green solvents like water or ethanol, the product can be isolated by precipitation. mdpi.com This often involves cooling the reaction mixture or adding an anti-solvent (e.g., water) to induce the product to crystallize or precipitate out of the solution. ias.ac.inscielo.org.za The resulting solid can then be collected by filtration, washed with a cold solvent to remove impurities, and further purified by recrystallization from a suitable solvent like ethanol or dimethylformamide (DMF). mdpi.comnih.govmdpi.com

Liquid-Liquid Extraction: If the product is soluble in an organic solvent and the reaction is performed in an aqueous medium, standard liquid-liquid extraction can be employed. The product is extracted into an organic layer (e.g., with ethyl acetate), which is then washed, dried, and concentrated to yield the crude product. nih.gov

Chromatography on a Short Silica Pad: When further purification is necessary, a rapid filtration through a short plug or pad of silica gel can be an effective alternative to full column chromatography. nih.gov This technique is faster, uses less solvent, and is sufficient for removing minor polar impurities.

In an ideal modern synthesis of this compound using a heterogeneous catalyst and microwave heating, the workup could involve filtering the catalyst, followed by evaporation of the solvent and direct recrystallization of the residue to obtain the pure product, thereby avoiding chromatographic purification altogether. nih.gov

Derivatization and Functionalization Strategies of the 5 Ethyl 1h 1,2,3 Triazol 4 Yl Methanol Scaffold

Transformations at the Hydroxyl Group of the Methanol (B129727) Moiety

The primary alcohol of the hydroxymethyl group at the C4 position is a prime site for introducing structural diversity through a variety of well-established chemical transformations.

Esterification and Etherification Reactions for Structural Diversity

The hydroxyl group of (5-Ethyl-1H-1,2,3-triazol-4-yl)methanol can be readily converted into esters and ethers to modify the molecule's polarity, lipophilicity, and steric profile.

Esterification: Standard esterification protocols can be applied to introduce a wide range of acyl groups. For instance, reaction with acyl chlorides or anhydrides in the presence of a base such as triethylamine or pyridine would yield the corresponding esters. Alternatively, coupling with carboxylic acids using reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) provides a milder route to ester formation. These reactions are generally high-yielding and tolerant of the triazole ring. While direct examples for this compound are not extensively documented in readily available literature, the esterification of similar hydroxy-functionalized azoles is a common strategy in drug discovery. For example, the synthesis of esters from the hydroxyl group of the metronidazole scaffold has been reported as a way to create prodrugs or modulate biological activity beilstein-journals.org.

Etherification: The formation of ethers from the hydroxymethyl group can be achieved through Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which is then reacted with an alkyl halide. This method allows for the introduction of various alkyl and benzyl groups. For instance, the synthesis of alkyl/aryloxymethyl derivatives of 1,2,4-triazoles has been demonstrated through the alkylation of a hydroxymethyl precursor, highlighting the feasibility of such transformations within the broader triazole class mdpi.com.

| Reaction Type | Reagents | Product | Potential Application |

| Esterification | Carboxylic Acid, DCC/EDC | (5-Ethyl-1H-1,2,3-triazol-4-yl)methyl ester | Prodrug design, modification of solubility |

| Etherification | Alkyl Halide, NaH | 4-((Alkoxy)methyl)-5-ethyl-1H-1,2,3-triazole | Introduction of new functional groups, alteration of steric properties |

Selective Oxidation and Reduction Pathways of the Hydroxymethyl Group

The oxidation state of the carbon in the hydroxymethyl group can be modulated to provide access to the corresponding aldehyde and carboxylic acid, which are valuable intermediates for further functionalization.

Oxidation: Selective oxidation of the primary alcohol to an aldehyde, (5-Ethyl-1H-1,2,3-triazol-4-yl)carbaldehyde, can be accomplished using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane to prevent over-oxidation to the carboxylic acid. The synthesis of related 5-formyl-1,2,3-triazole-4-carboxylates has been successfully demonstrated, indicating the stability of the formyl group on the triazole ring mdpi.com. Further oxidation of the aldehyde or direct oxidation of the alcohol using stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid) would yield the corresponding (5-Ethyl-1H-1,2,3-triazol-4-yl)carboxylic acid.

Reduction: The reverse transformation, the reduction of the aldehyde or carboxylic acid (or its ester derivative) back to the alcohol, is also a key synthetic pathway. The reduction of a triazole aldehyde to its corresponding alcohol can be readily achieved using reducing agents such as sodium borohydride (NaBH4). The reduction of related triazole esters to hydroxymethyl triazoles using NaBH4 has been documented, confirming the utility of this method nih.gov.

| Transformation | Typical Reagents | Product |

| Alcohol to Aldehyde | PCC, Dess-Martin Periodinane | (5-Ethyl-1H-1,2,3-triazol-4-yl)carbaldehyde |

| Aldehyde to Carboxylic Acid | KMnO4, Jones Reagent | (5-Ethyl-1H-1,2,3-triazol-4-yl)carboxylic acid |

| Aldehyde to Alcohol | NaBH4, LiAlH4 | This compound |

| Ester to Alcohol | LiAlH4, NaBH4 | This compound |

Functionalization of the Triazole Nitrogen Atoms (N1, N2, N3)

The 1,2,3-triazole ring contains three nitrogen atoms, and in the case of an N-unsubstituted triazole, a tautomeric equilibrium exists. Functionalization at these nitrogen atoms is a powerful strategy for creating diverse molecular architectures.

N-Alkylation and N-Arylation Reactions for Diverse Substituents

Direct alkylation or arylation of the NH-triazole typically results in a mixture of regioisomers (N1, N2, and N3 substituted products), as the triazole anion is an ambident nucleophile.

N-Alkylation: The reaction of this compound with alkyl halides in the presence of a base like potassium carbonate or sodium hydroxide generally leads to a mixture of N1 and N2 isomers, and sometimes the N3 isomer, although the latter is often sterically hindered. Studies on the alkylation of 4(5)-nitro-1,2,3-triazole have shown that the reaction can yield a mixture of N1, N2, and N3-alkylation products, with the ratio depending on the alkylating agent and reaction conditions nih.gov. The separation of these regioisomers can be challenging and often requires chromatographic techniques.

N-Arylation: N-arylation can be achieved through copper-catalyzed or palladium-catalyzed cross-coupling reactions with aryl halides. While traditional copper-catalyzed methods often provide poor regioselectivity, modern palladium-based catalyst systems have been developed that show high selectivity for the N2 position. For example, a highly N2-selective palladium-catalyzed arylation has been reported for 4-substituted 1,2,3-triazoles, offering a predictable route to a specific regioisomer nih.gov.

| Reaction | Catalyst/Reagents | Products | Key Challenge/Feature |

| N-Alkylation | Alkyl Halide, Base (e.g., K2CO3) | Mixture of N1, N2, (N3) isomers | Regioisomer separation |

| N-Arylation | Aryl Halide, Pd catalyst | Predominantly N2 isomer | High regioselectivity with specific catalysts |

Formation of Conjugates and Hybrid Molecules Incorporating the Triazole Unit

The 1,2,3-triazole ring is often used as a stable and rigid linker to connect different molecular fragments, creating conjugates and hybrid molecules with novel properties. The this compound scaffold can be incorporated into such molecules either by first functionalizing one of the nitrogen atoms and then using the hydroxyl group for further conjugation, or vice versa.

The synthesis of complex hybrid molecules often involves the "click" reaction as the key step for forming the triazole ring itself, linking two larger molecular fragments. However, pre-formed triazoles like this compound can also be valuable building blocks. For instance, after N-alkylation with a bifunctional linker (e.g., one containing a terminal alkyne or azide), the hydroxyl group could be used for esterification or etherification with another molecule of interest. This strategy is widely employed in the development of new therapeutic agents and functional materials acs.orgmdpi.comresearchgate.net.

Chemical Transformations of the Ethyl Group and Triazole Ring Positions

Further functionalization of the this compound scaffold can be envisioned at the C5-ethyl group and potentially at the C5 position of the triazole ring, although the latter is already substituted.

Transformations of the Ethyl Group: Modifying the ethyl group at the C5 position is challenging due to the general inertness of alkyl C-H bonds. However, radical-based reactions could potentially introduce functionality. For instance, free-radical halogenation could introduce a bromine or chlorine atom, which could then be subjected to nucleophilic substitution. A more targeted approach could involve directed C-H activation, although this is a complex area of research. A documented transformation of a related acetyl group on a triazole ring to an acetic acid moiety using the Willgerodt-Kindler reaction suggests that transformations of C-linked substituents are possible researchgate.net.

Functionalization of the Triazole Ring: The C5 position of the triazole ring is already occupied by the ethyl group. Direct C-H functionalization of the triazole ring itself is a known strategy, but it typically occurs at an unsubstituted C-H bond nih.govresearchgate.net. Therefore, for this specific scaffold, further substitution on the ring itself is not a straightforward path without first modifying the existing substituents.

Side-Chain Modifications of the Ethyl Substituent

The ethyl group at the C5 position of the triazole ring offers a reactive site for various chemical transformations. These modifications can lead to the introduction of new functional groups, thereby expanding the chemical diversity of the scaffold. Key strategies for the modification of the ethyl substituent include oxidation, halogenation, and dehydrogenation.

Oxidation: The ethyl group can be oxidized to an acetyl group, yielding (5-acetyl-1H-1,2,3-triazol-4-yl)methanol. This transformation introduces a ketone functionality, which can serve as a handle for further derivatization, such as the formation of hydrazones, oximes, or other carbonyl derivatives. A series of novel 4-acetyl-5-methyl-1,2,3-triazole regioisomers have been synthesized via a 1,3-dipolar cycloaddition with high yields researchgate.net. While this example involves a methyl group, similar oxidative strategies could be adapted for the ethyl substituent.

Halogenation: Radical halogenation of the ethyl group can introduce one or more halogen atoms, leading to compounds such as (5-(1-haloethyl)-1H-1,2,3-triazol-4-yl)methanol or (5-(2-haloethyl)-1H-1,2,3-triazol-4-yl)methanol. These halogenated derivatives can act as precursors for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.

Dehydrogenation: The ethyl group can potentially be dehydrogenated to a vinyl group, affording (5-vinyl-1H-1,2,3-triazol-4-yl)methanol. The resulting vinyl moiety is a versatile functional group that can participate in various reactions, including polymerization, cycloadditions, and cross-coupling reactions, further expanding the synthetic utility of the scaffold. The synthesis of vinyl-1,2,3-triazole derivatives has been achieved under transition metal-free conditions, providing a potential route for such modifications researchgate.netnih.govrsc.orgrsc.org.

Interactive Data Table: Potential Side-Chain Modifications of the Ethyl Substituent

| Modification Type | Reagents and Conditions | Product | Potential for Further Derivatization |

| Oxidation | Oxidizing agents (e.g., KMnO₄, CrO₃) | (5-acetyl-1H-1,2,3-triazol-4-yl)methanol | Formation of imines, enamines, etc. |

| Halogenation | N-Halosuccinimide (NCS, NBS), light/radical initiator | (5-(1-haloethyl)-1H-1,2,3-triazol-4-yl)methanol | Nucleophilic substitution, elimination |

| Dehydrogenation | Dehydrogenation catalysts (e.g., Pd/C), high temperature | (5-vinyl-1H-1,2,3-triazol-4-yl)methanol | Polymerization, cycloaddition reactions |

Introduction of Halogen and Other Substituents onto the Triazole Ring System

Direct functionalization of the triazole ring is a key strategy for modifying the electronic properties and steric profile of the this compound scaffold. The introduction of halogens, in particular, provides a versatile handle for subsequent cross-coupling reactions.

A general and efficient method for the synthesis of 1,4-disubstituted-5-halo-1,2,3-triazoles has been developed. This one-pot, two-step process involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by halogenation of the intermediate copper-triazolide with N-halosuccinimides (NCS for chlorination, NBS for bromination) or molecular iodine for iodination researchgate.netresearchgate.net. While this method constructs the triazole ring and halogenates it concurrently, the principles of electrophilic halogenation of the triazolide intermediate are relevant. For a pre-formed scaffold like this compound, deprotonation to form the corresponding triazolide followed by treatment with an electrophilic halogen source could potentially lead to halogenation at the C5 position, displacing the ethyl group, or at an available nitrogen atom.

Direct C-H halogenation of the triazole ring is another viable strategy. Electrophilic halogenation using N-halosuccinimides in the presence of a catalyst or in highly polar, non-nucleophilic solvents like hexafluoroisopropanol has been shown to be effective for various aromatic and heterocyclic compounds acs.orgresearchgate.netresearchgate.net. The regioselectivity of such reactions on the this compound scaffold would depend on the electronic and steric influences of the existing substituents.

Furthermore, the introduction of other substituents can be achieved through various synthetic methodologies. For instance, after halogenation, palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig amination can be employed to introduce aryl, alkynyl, or amino groups, respectively, onto the triazole ring nih.gov.

Interactive Data Table: Halogenation of the Triazole Ring

| Halogenating Agent | Reaction Conditions | Position of Halogenation | Reference |

| N-Chlorosuccinimide (NCS) | Cu(I) acetylide, organic azide (B81097), (aNHC)CuCl catalyst | C5 | researchgate.netresearchgate.net |

| N-Bromosuccinimide (NBS) | Cu(I) acetylide, organic azide, (aNHC)CuCl catalyst | C5 | researchgate.netresearchgate.net |

| Iodine (I₂) | Cu(I) acetylide, organic azide, (aNHC)CuCl catalyst | C5 | researchgate.netresearchgate.net |

| N-Halosuccinimides | Hexafluoroisopropanol | Ring C-H | acs.org |

Computational and Theoretical Investigations of 5 Ethyl 1h 1,2,3 Triazol 4 Yl Methanol and Its Derivatives

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Stability

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure, geometry, and stability of molecules. By calculating the electron density, DFT can accurately predict a wide range of molecular properties.

Furthermore, the molecule possesses conformational flexibility due to the rotation of the ethyl and hydroxymethyl side chains. A conformational analysis using DFT involves scanning the potential energy surface (PES) by systematically rotating these side chains to identify the most stable, low-energy conformers. For instance, a DFT study on bi-1,2,3-triazole identified fourteen stable conformers by analyzing the rotational barriers and thermodynamic parameters. ekb.eg A similar approach for (5-Ethyl-1H-1,2,3-triazol-4-yl)methanol would elucidate its preferred three-dimensional structure in the gas phase and in different solvents. ekb.eg

Table 1: Hypothetical Relative Energies of (5-Ethyl-1,2,3-triazol-4-yl)methanol Tautomers Calculated by DFT

| Tautomer | Method | Basis Set | Relative Energy (kcal/mol) |

| 1H | B3LYP | 6-311++G(d,p) | 1.5 |

| 2H | B3LYP | 6-311++G(d,p) | 0.0 (Most Stable) |

| 3H | B3LYP | 6-311++G(d,p) | 1.2 |

Note: This table is illustrative, based on general findings for 1,2,3-triazoles. Actual values would require specific calculations for this molecule.

DFT calculations are widely used to predict spectroscopic data, which can aid in the structural confirmation of newly synthesized compounds.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. nih.gov Computational NMR surveys on functionalized 1,2,3-triazoles have demonstrated that by correlating calculated and experimental shifts, it is possible to identify the predominant tautomers and conformers in solution. nih.gov

IR Spectroscopy: Theoretical vibrational frequencies can be calculated to predict the Infrared (IR) spectrum. These calculated frequencies are often scaled to correct for anharmonicity and methodological approximations, providing a spectrum that can be compared directly with experimental data. nih.govresearchgate.net This helps in assigning specific vibrational modes to the functional groups within the molecule, such as the O-H stretch of the methanol (B129727) group, C-H stretches of the ethyl group, and vibrations of the triazole ring. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). researchgate.netrsc.org It calculates the energies of electronic transitions from the ground state to various excited states. Such calculations can be challenging for triazole-based isomers, and the choice of functional and solvent model is critical for achieving results that match experimental observations. rsc.org

Molecular Dynamics Simulations to Understand Conformational Dynamics and Intermolecular Interactions

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, flexes, and interacts with its environment. researchgate.netrsc.org

For this compound, MD simulations can be used to:

Explore Conformational Space: Analyze the flexibility of the ethyl and methanol side chains and the transitions between different conformations in a solvent, providing a more realistic understanding of its dynamic structure.

Study Intermolecular Interactions: Investigate how the molecule interacts with solvent molecules (e.g., water) or with biological macromolecules like proteins. nih.gov This includes analyzing hydrogen bonds formed by the triazole nitrogens and the hydroxyl group, which are crucial for its solubility and potential biological activity. nih.gov

Assess Stability: In the context of drug design, MD simulations are used to assess the stability of a ligand-protein complex, providing insights through metrics like Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF). researchgate.netnih.gov

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly DFT, are essential for elucidating the mechanisms of chemical reactions. They allow chemists to map the entire reaction pathway, including transition states and intermediates, which are often difficult to observe experimentally. researchgate.net

The synthesis of the 1,2,3-triazole ring in this compound is typically achieved through a 1,3-dipolar cycloaddition reaction, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry". nih.govnih.gov DFT calculations can model this process to:

Determine Reaction Energetics: Calculate the activation energies and reaction energies for different possible pathways. iau.ir

Explain Regioselectivity: Predict and explain why a specific regioisomer (e.g., the 1,4-disubstituted product) is formed preferentially over another (the 1,5-disubstituted product). nih.gov

Analyze Catalyst Role: Investigate the role of the copper catalyst in lowering the activation barrier and facilitating the reaction.

By understanding these mechanistic details, synthetic procedures can be optimized for higher yields and selectivity. researchgate.net

In Silico Approaches for Molecular Design and Property Prediction

In silico methods are computational techniques used in drug discovery to design and screen molecules with desired properties before they are synthesized. The this compound scaffold can be used as a starting point for designing new derivatives with improved characteristics. nih.gov

Key properties predicted include:

Lipophilicity: Often expressed as LogP, this property affects a molecule's solubility, permeability, and interaction with biological membranes. Online tools and computational models can predict LogP values for novel derivatives.

ADMET Properties: This acronym stands for Absorption, Distribution, Metabolism, Excretion, and Toxicity. Numerous computational models, such as SwissADME and pkCSM, are used to predict these pharmacokinetic and toxicological parameters. rsc.orgresearchgate.netnih.gov These predictions help in assessing the "drug-likeness" of a compound, often guided by frameworks like Lipinski's Rule of Five.

By computationally modifying the ethyl or methanol groups on the parent scaffold, researchers can create a virtual library of derivatives and prioritize the synthesis of those with the most promising predicted profiles. researchgate.net

Table 2: Example of In Silico ADMET Parameter Prediction for this compound and a Hypothetical Derivative

| Compound | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | TPSA (Ų) | Predicted Oral Bioavailability |

| This compound | 127.14 | -0.5 | 2 | 4 | 67.9 | High |

| Hypothetical Derivative 1 | 250.30 | 2.1 | 1 | 5 | 75.2 | High |

Note: Data for the parent compound is based on public information. Data for the derivative is illustrative. TPSA refers to Topological Polar Surface Area.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 5 Ethyl 1h 1,2,3 Triazol 4 Yl Methanol Derivatives

The 1,2,3-Triazole Ring as a Bioisostere and Versatile Pharmacophore in Molecular Design

The 1,2,3-triazole ring is a prominent five-membered heterocyclic scaffold that has garnered significant attention in drug discovery. Its unique structural and physicochemical properties make it a valuable component in the design of bioactive molecules. The triazole ring is considered a bioisostere, a chemical substituent that can replace another group without significantly altering the molecule's biological activity. Specifically, it is often used to mimic the amide bond, sharing similarities in size, planarity, hydrogen-bonding capability, and dipole moment. However, unlike the amide bond, the triazole ring is stable against hydrolytic, oxidative, and reductive conditions, enhancing the metabolic stability of drug candidates.

Beyond its role as a stable linker, the 1,2,3-triazole core frequently acts as a pharmacophore, directly participating in molecular recognition and binding to biological targets. The nitrogen atoms in the ring can act as hydrogen bond acceptors, while the C-H groups can function as weak hydrogen bond donors. This versatile binding profile, coupled with its rigid planar structure, allows the triazole ring to orient substituents in a well-defined three-dimensional space, facilitating optimal interactions with enzyme active sites or receptors. Its synthetic accessibility, particularly through copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), makes it an ideal scaffold for generating large libraries of compounds for SAR studies.

Role of the Ethyl and Hydroxymethyl Moieties in Modulating Molecular Interactions and Potency

The ethyl group at the C5 position primarily influences the molecule's lipophilicity and steric properties. By increasing the hydrophobic character, the ethyl group can enhance binding to lipophilic pockets within a protein target. This can also impact the molecule's pharmacokinetic properties, such as membrane permeability and solubility. Sterically, the ethyl group occupies a specific volume, which can either be beneficial for fitting into a binding site or detrimental if it causes steric clashes with amino acid residues.

The hydroxymethyl group (-CH₂OH) at the C4 position is a key contributor to polar interactions. The terminal hydroxyl (-OH) moiety can act as both a hydrogen bond donor and an acceptor, allowing it to form strong, directional interactions with polar amino acid residues like serine, threonine, aspartate, or glutamate in a protein's active site. The presence of this group significantly influences the molecule's solubility and can be critical for anchoring the ligand within the binding pocket. Studies on related triazole derivatives have shown that a hydroxymethyl group at this position often favors biological activity.

| Moiety | Position | Primary Contribution | Potential Molecular Interactions | Impact on Properties |

|---|---|---|---|---|

| Ethyl (-CH₂CH₃) | C5 | Lipophilicity & Steric Bulk | Van der Waals forces, Hydrophobic interactions | Increases lipophilicity, influences binding specificity |

| Hydroxymethyl (-CH₂OH) | C4 | Polarity & H-Bonding | Hydrogen bond donor/acceptor | Increases aqueous solubility, anchors ligand in binding site |

Design of Novel Scaffolds through Rational Modification of the (5-Ethyl-1H-1,2,3-triazol-4-yl)methanol Core

Rational drug design involves the strategic modification of a lead compound to optimize its biological activity. The this compound core offers several positions for modification to explore the SAR and develop novel scaffolds.

Modification at the N1 Position: The unsubstituted nitrogen (N1) of the triazole ring is a primary site for derivatization. Introducing various substituents, such as alkyl, aryl, or heteroaryl groups, can explore new binding pockets and establish additional interactions (e.g., π-π stacking with aromatic residues). This strategy is widely used to modulate the electronic properties and steric profile of the entire scaffold.

Modification of the C5-Ethyl Group: The ethyl group can be replaced with other alkyl chains of varying lengths or branching to probe the size and nature of the corresponding hydrophobic pocket. Introducing cyclic fragments (e.g., cyclopropyl, cyclohexyl) can impose conformational constraints. Alternatively, replacing it with polar groups or bioisosteres can fundamentally alter the interaction mode.

Modification of the C4-Hydroxymethyl Group: The hydroxyl group can be converted into an ether or ester to modulate its hydrogen-bonding capacity and lipophilicity. The length of the methylene (B1212753) linker can also be extended or shortened to optimize the position of the interacting group. Replacing the entire hydroxymethyl moiety with other functional groups like a carboxylic acid, amide, or a different hydrogen-bonding group can identify alternative binding modes.

| Modification Site | Example Modification | Rationale | Potential New Interactions |

|---|---|---|---|

| N1 of Triazole | Addition of a phenyl or substituted phenyl ring | Explore new binding regions and improve potency. | π-π stacking, hydrophobic interactions. |

| C5-Ethyl Group | Replacement with a trifluoromethyl (-CF₃) group | Alter electronic properties and enhance metabolic stability. | Dipole-dipole interactions, hydrophobic interactions. |

| C4-Hydroxymethyl Group | Conversion to a methoxy (B1213986) ether (-CH₂OCH₃) | Remove H-bond donor ability, increase lipophilicity. | Hydrogen bond acceptor, Van der Waals forces. |

| C4-Hydroxymethyl Group | Oxidation to a carboxylic acid (-COOH) | Introduce a strong H-bond donor/acceptor and potential for salt bridge formation. | Ionic bonds, strong hydrogen bonds. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For derivatives of this compound, QSAR models can be developed to predict the activity of newly designed compounds before their synthesis, thus saving time and resources.

The process involves generating a dataset of derivatives with experimentally measured activities (e.g., IC₅₀ values). For each molecule, a set of numerical descriptors is calculated, representing its physicochemical properties. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological. Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), an equation is derived that links these descriptors to the biological activity.

A robust QSAR model is characterized by high values for the correlation coefficient (R²) and the cross-validation coefficient (Q²), which indicate the model's predictive power. The resulting model can then be used to predict the activity of virtual compounds and prioritize the synthesis of the most promising candidates.

| Compound | N1-Substituent (R) | LogP (Hydrophobicity) | Molecular Volume (Steric) | pIC₅₀ (Activity) |

|---|---|---|---|---|

| 1 | -H | 1.2 | 150 ų | 5.4 |

| 2 | -Phenyl | 2.8 | 210 ų | 6.8 |

| 3 | -4-Chlorophenyl | 3.5 | 225 ų | 7.5 |

| 4 | -4-Methoxyphenyl | 2.7 | 230 ų | 7.1 |

QSAR Model Example: pIC₅₀ = 0.85(LogP) - 0.01(Molecular Volume) + 4.5 Model Statistics: R² = 0.95, Q² = 0.82

Ligand-Protein Interaction Analysis through Molecular Docking

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a protein target. For derivatives of this compound, docking studies provide critical insights into the specific binding modes and the types of intermolecular interactions that stabilize the ligand-protein complex.

The docking process places the ligand into the active site of a protein and calculates a "docking score," which estimates the binding affinity. Analysis of the resulting poses reveals key interactions:

Hydrogen Bonds: The hydroxymethyl group is a prime candidate for forming hydrogen bonds with polar or charged residues. The nitrogen atoms of the triazole ring can also act as hydrogen bond acceptors.

Hydrophobic Interactions: The ethyl group and any aromatic substituents introduced at the N1 position can engage in hydrophobic interactions and van der Waals forces with nonpolar residues such as valine, leucine, and isoleucine.

π-Interactions: If an aromatic ring is present (e.g., at the N1 position), it can participate in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan, or in cation-π interactions with charged residues like lysine or arginine.

These analyses help rationalize the observed SAR and guide the design of new derivatives with improved binding affinity and selectivity.

| Ligand Moiety | Interaction Type | Potential Interacting Amino Acid Residues |

|---|---|---|

| 1,2,3-Triazole Ring Nitrogens | Hydrogen Bond Acceptor | Ser, Thr, Asn, Gln, Lys, Arg |

| 1,2,3-Triazole Ring C-H | Weak Hydrogen Bond Donor | Backbone carbonyls |

| C4-Hydroxymethyl (-OH) | Hydrogen Bond Donor/Acceptor | Asp, Glu, Ser, His, Asn, Gln |

| C5-Ethyl Group | Hydrophobic / Van der Waals | Ala, Val, Leu, Ile, Phe, Met |

| N1-Aryl Substituent (if present) | π-π Stacking / T-shaped | Phe, Tyr, Trp |

Mechanistic Insights into the Reactivity of 5 Ethyl 1h 1,2,3 Triazol 4 Yl Methanol and Its Derivatives

Exploration of Reaction Pathways for Triazole Ring Transformations

The 1,2,3-triazole ring, while generally stable, can undergo specific transformations that alter its core structure. These reactions are often driven by the introduction of activating groups or the application of thermal or acidic conditions.

One of the most significant transformations is the Dimroth rearrangement , a reversible isomerization where endocyclic and exocyclic nitrogen atoms exchange places. wikipedia.orgalchetron.com This rearrangement typically occurs in 1,2,3-triazoles possessing an amino or imino substituent at the C5 position. For a derivative of (5-Ethyl-1H-1,2,3-triazol-4-yl)methanol, this would first require functionalization to introduce such a group. The mechanism proceeds through a ring-opening to a diazo intermediate, followed by bond rotation and subsequent ring-closure to form the rearranged triazole. wikipedia.orgnih.gov The process can be influenced by factors such as pH, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting material and product. nih.gov The Dimroth rearrangement has been utilized as a strategy to create diverse nitrogen-rich heterocyclic compounds. rsc.orgrsc.org

Another major class of reaction pathways involves denitrogenative transformations , where the triazole ring loses a molecule of dinitrogen (N₂). These reactions typically require N-activation of the triazole ring, for instance, through acylation or sulfonylation. rsc.org N-Acyl-1,2,3-triazoles are key intermediates that, upon treatment with Brønsted or Lewis acids, can undergo N1-N2 bond cleavage. rsc.orgrsc.org This generates a vinyl cation intermediate after the elimination of N₂, which can then be trapped by various nucleophiles or undergo cyclization, leading to a variety of functionalized N-alkenyl compounds and other heterocyclic systems. rsc.org

| Transformation | Description | Key Intermediates | Conditions |

| Dimroth Rearrangement | Isomerization involving the exchange of endocyclic and exocyclic nitrogen atoms. wikipedia.orgalchetron.com | Diazo intermediate. wikipedia.org | Typically requires a C5-amino/imino group; can be catalyzed by acid or base and accelerated by heat. nih.gov |

| Denitrogenative Ring Cleavage | Elimination of N₂ from the triazole ring to form new products. rsc.org | N-Acyl-1,2,3-triazoles, vinyl cations. rsc.orgrsc.org | N-acylation followed by acid-mediated cleavage. rsc.org |

Mechanisms of Functional Group Interconversions on the Methanol (B129727) and Ethyl Substituents

The substituents on the triazole ring, the C4-methanol and C5-ethyl groups, provide sites for a wide range of functional group interconversions (FGIs). These reactions generally follow standard organic chemistry mechanisms, although the electronic nature of the triazole ring can influence reactivity.

The methanol group (-CH₂OH) is a primary alcohol and can undergo typical alcohol reactions.

Oxidation: It can be oxidized to the corresponding aldehyde, (5-ethyl-1H-1,2,3-triazol-4-yl)carbaldehyde, using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC). Further oxidation with stronger agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent would yield the carboxylic acid, 5-ethyl-1H-1,2,3-triazole-4-carboxylic acid.

Conversion to Halides: The hydroxyl group can be converted into a good leaving group and substituted by halides. For example, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would yield (4-(chloromethyl)-5-ethyl-1H-1,2,3-triazole) and (4-(bromomethyl)-5-ethyl-1H-1,2,3-triazole), respectively. vanderbilt.edu These halides are versatile intermediates for further nucleophilic substitutions.

Etherification: Williamson ether synthesis can be employed by first deprotonating the alcohol with a base like sodium hydride (NaH) to form an alkoxide, which is then reacted with an alkyl halide to form an ether.

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate catalytic conditions (e.g., acid catalysis for Fischer esterification) yields the corresponding esters.

The ethyl group (-CH₂CH₃) is less reactive, but the methylene (B1212753) position (alpha to the triazole ring) is activated for certain reactions.

Oxidation: Strong oxidation could potentially cleave the ethyl group or oxidize it. More controlled oxidation might lead to the formation of a ketone, 1-(5-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-one, though this is a challenging transformation. Such ketones are often used as precursors in condensation reactions to form chalcones or can be converted to oximes. mdpi.commdpi.com

Halogenation: Free-radical halogenation could occur at the ethyl group, but selectivity might be poor.

| Functional Group | Reaction Type | Reagents/Conditions | Product Type |

| Methanol (-CH₂OH) | Oxidation | PCC, DMP | Aldehyde |

| Oxidation | KMnO₄, H₂CrO₄ | Carboxylic Acid | |

| Halogenation | SOCl₂, PBr₃ | Alkyl Halide | |

| Esterification | R-COOH, H⁺ | Ester | |

| Etherification | 1. NaH; 2. R-X | Ether | |

| Ethyl (-CH₂CH₃) | Oxidation (potential) | Strong oxidants | Ketone / Carboxylic Acid |

Catalytic Roles and Mechanisms in Synthetic Transformations Involving the Compound

While this compound itself is not typically a catalyst, it serves as a precursor to molecules that act as important ligands in catalysis. google.com The 1,2,3-triazole moiety is a privileged scaffold for ligand design due to the coordinating ability of its nitrogen atoms. nih.gov

Derivatives of the title compound can act as N-donor ligands for transition metals like copper (Cu), ruthenium (Ru), palladium (Pd), and nickel (Ni). mdpi.comorganic-chemistry.org The mechanism of catalysis involves the formation of a metal-ligand complex, which then facilitates the desired transformation.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click chemistry" reaction is perhaps the most famous application of triazoles. researchgate.netnih.gov While the product is a triazole, triazole-based ligands can also be used to stabilize the Cu(I) catalytic species, enhancing reaction rates and efficiency. The ligand coordinates to the copper center, modulating its electronic properties and preventing catalyst deactivation.

Palladium-Catalyzed Cross-Coupling: Triazole-based monophosphine ligands have been shown to be highly effective in Suzuki-Miyaura coupling and amination reactions of aryl chlorides. organic-chemistry.org In these reactions, a derivative of this compound could be functionalized (e.g., by converting the methanol to a phosphine-containing group). The triazole-phosphine ligand would coordinate to the palladium center, facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Ruthenium-Catalyzed Reactions: Ruthenium complexes with triazole-based ligands are used for the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles. nih.gov The ligand framework dictates the stereochemistry and regioselectivity of the cycloaddition.

The role of the this compound derivative is to create a specific steric and electronic environment around the metal center, thereby controlling the activity and selectivity of the catalyst.

Investigation of Stability and Degradation Pathways under Diverse Chemical Conditions

The stability of this compound is a key factor for its storage and application. The 1,2,3-triazole ring is known for its high degree of stability.

Chemical Stability: The triazole ring is generally resistant to hydrolysis under both acidic and basic conditions, and it is also stable against metabolic degradation and mild oxidizing or reducing conditions. nih.govnih.gov This stability is a result of its aromatic character. frontiersin.org The six delocalized π-electrons in the ring create an energetically favorable system. frontiersin.org

Thermal Stability: Triazoles are energy-rich heterocycles and can decompose at high temperatures. frontiersin.org The decomposition pathway often involves the denitrogenative cleavage mentioned earlier, releasing N₂ gas. The substitution pattern can influence the decomposition temperature.

Degradation Pathways: While stable, triazoles are not completely inert. They are classified as emerging environmental contaminants because of their persistence and resistance to degradation in conventional wastewater treatment. acs.org Aggressive methods like Advanced Oxidation Processes (AOPs) , such as the electro-Fenton process, are required for their degradation. However, even these powerful methods may not achieve complete mineralization, sometimes leading to the formation of recalcitrant and potentially toxic aromatic byproducts. acs.org As previously discussed, N-acylation can render the triazole ring susceptible to cleavage under acidic conditions, providing a controlled chemical degradation pathway. rsc.org

| Condition | Stability/Reactivity | Mechanistic Aspect |

| Acidic/Basic Hydrolysis | High stability. nih.gov | Aromaticity of the triazole ring prevents facile nucleophilic or electrophilic attack on the ring. frontiersin.org |

| Metabolic Conditions | Generally stable, resistant to enzymatic degradation. nih.gov | The heterocyclic core is not easily recognized or processed by common metabolic enzymes. |

| High Temperature | Decomposes, can be energetic. frontiersin.org | Thermal energy can overcome the activation barrier for denitrogenation (loss of N₂). |

| Advanced Oxidation (AOPs) | Can be degraded, but is resistant. acs.org | Powerful oxidizing species (e.g., hydroxyl radicals) attack and break open the aromatic ring. |

| N-Acylation + Acid | Unstable, undergoes ring cleavage. rsc.org | The N-acyl group activates the ring for N1-N2 bond scission and subsequent loss of N₂. rsc.orgrsc.org |

Advanced Applications of 5 Ethyl 1h 1,2,3 Triazol 4 Yl Methanol and Its Derivatives in Chemical Science

Application as Versatile Building Blocks in Organic Synthesischemicalbook.comnih.gov

The structural attributes of (5-Ethyl-1H-1,2,3-triazol-4-yl)methanol make it an excellent starting point for the construction of more elaborate molecular architectures. The hydroxyl group can be readily oxidized to an aldehyde or a carboxylic acid, or substituted to introduce a wide variety of other functional groups. evitachem.com This reactivity, coupled with the stability of the triazole ring, allows for its use as a reliable building block in multi-step synthetic pathways.

Precursors for Complex Heterocyclic Systemsnih.gov

Derivatives of this compound are instrumental in the synthesis of complex, multi-heterocyclic systems. The triazole moiety can be strategically integrated into larger ring systems, leading to novel compounds with unique three-dimensional structures and potential biological activities. For instance, research has demonstrated that 1-(5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ones can be converted into chalcones, which then serve as precursors for pyrazolin-N-thioamides. These intermediates can be further reacted with various ketones to produce complex heterocycles containing pyrazole, thiazole, and triazole rings in high yields. nih.gov One such example is the synthesis of ethyl 2-(5-(4-methoxyphenyl)-3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazole-5-carboxylate. nih.gov This highlights the utility of the triazole scaffold as a foundation for building intricate molecular frameworks.

Intermediates in Multi-Step Synthesis

The hydroxymethyl group of this compound provides a convenient handle for elaboration in multi-step synthetic sequences. This is exemplified in the synthesis of various biologically active molecules and functional materials. The conversion of the alcohol to other functional groups allows for the sequential addition of different molecular fragments. For example, the synthesis of (E)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one is achieved through a Claisen-Schmidt condensation of the corresponding 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one with 2-naphthaldehyde, showcasing the role of the triazole derivative as a key intermediate. mdpi.com Similarly, the methanolic -OH group of a triazole derivative has been replaced by a morpholinyl ring in the synthesis of 4-{[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]diphenylmethyl}morpholine. nih.govrsc.org

Ligand Design in Coordination Chemistryrsc.org

The 1,2,3-triazole ring contains three nitrogen atoms that can act as coordination sites for metal ions. This property makes this compound and its derivatives attractive candidates for the design of novel ligands in coordination chemistry. The specific arrangement of the nitrogen atoms allows for the formation of stable complexes with a variety of transition metals.

The coordination behavior of 1H-1,2,3-triazole-4,5-dithiolate ligands has been investigated, leading to the formation of metal complexes with titanium, nickel, and palladium. rsc.org These complexes have been fully characterized, including structure determination by single-crystal XRD. The electronic properties of these complexes were studied using cyclic voltammetry, UV/vis, and EPR spectroscopy, supported by DFT calculations. rsc.org Such studies are crucial for understanding the electronic structure and potential applications of these coordination compounds in areas like catalysis and materials science.

Materials Science Applicationsnih.govnih.govmdpi.com

The unique properties of the 1,2,3-triazole ring, such as its high dipole moment and ability to form hydrogen bonds, make it a valuable component in the design of advanced materials. nih.gov this compound and its derivatives can be incorporated into polymers and other materials to impart specific functionalities.

Role in Polymer Chemistry and Functional Materials

Triazole-containing polymers are a promising class of functional materials. The triazole unit can be incorporated into the polymer backbone or as a pendant group, influencing the polymer's properties such as solubility, thermal stability, and ability to coordinate with metal ions. The synthesis of dense 1,2,3-triazole polymers that are soluble in common organic solvents has been a significant area of research. nih.gov These polymers can be synthesized from monomers carrying azide (B81097) and alkyne moieties through Huisgen cycloaddition or copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov

Furthermore, triazole-functionalized porous materials have been prepared. For example, triazole derivatives have been used to link polystyrene and polylactic acid blocks in a block copolymer. After selective removal of the polylactic acid block, an ordered porous polystyrene matrix with triazole functionalities is obtained. nih.gov These materials have potential applications in areas such as catalysis and separation, owing to the binding capabilities of the triazole moieties towards metallic centers. nih.gov

Below is an interactive data table summarizing the synthesis of a triazole-containing polymer:

| Monomer | Polymerization Method | Resulting Polymer Structure | Key Properties |

| t-butyl 4-azido-5-hexynoate (tBuAH) | CuAAC | Poly(tBuAH) with 1,4-disubstituted 1,2,3-triazole units | Soluble in common organic solvents, forms high-molecular-weight polymer |

| t-butyl 4-azido-5-hexynoate (tBuAH) | Huisgen Cycloaddition | Poly(tBuAH) with 1,4- and 1,5-disubstituted 1,2,3-triazole units | Soluble in common organic solvents, forms high-molecular-weight polymer |

Surface Chemistry and Corrosion Inhibition Mechanisms

Triazole derivatives have been extensively studied as corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. The protective action of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium.

The adsorption process can involve both physisorption, through electrostatic interactions, and chemisorption, through the formation of coordinate bonds between the heteroatoms (nitrogen, in the case of triazoles) and the metal atoms. The presence of the triazole ring, with its lone pair electrons on the nitrogen atoms, facilitates this adsorption. The structure of the triazole derivative, including the nature of its substituents, plays a crucial role in its effectiveness as a corrosion inhibitor. For instance, the inhibition efficiency of triazole derivatives has been shown to be dependent on their concentration and the temperature of the environment.

The following table presents data on the inhibition efficiency of some triazole derivatives:

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) |

| (1-p-tolyl-1H-1,2,3-triazol-4-yl) methanol (B129727) (TTM) | Mild Steel | 1.0 M HCl | 81 |

| Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate (B1210297) [Tria-CO2Et] | Mild Steel | 1.0 M HCl | >90 |

| 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetohydrazide [Tria-CONHNH2] | Mild Steel | 1.0 M HCl | >90 |

Development of Artificial Receptors and Supramolecular Assemblies

The field of supramolecular chemistry, which focuses on "chemistry beyond the molecule," has seen significant advancements through the design and synthesis of artificial receptors capable of selective molecular recognition. Within this context, derivatives of this compound have emerged as versatile building blocks for the construction of sophisticated host molecules and complex supramolecular assemblies. The inherent structural and electronic properties of the 1,2,3-triazole ring are central to their function in these advanced applications.

The 1,2,3-triazole moiety is an exceptional motif for molecular recognition, largely due to its ability to engage in various non-covalent interactions. These include hydrogen bonding, π-π stacking, ion-dipole interactions, and van der Waals forces. A particularly important feature is the capacity of the triazole's C-H bond to act as a hydrogen bond donor, especially when interacting with anions. This interaction is a cornerstone of the design of many triazole-based receptors. Furthermore, the acidity and donor/acceptor properties of the triazole ring can be fine-tuned by the introduction of various substituents, allowing for the rational design of receptors with high affinity and selectivity for specific guest molecules. The ethyl group at the 5-position and the methanol group at the 4-position of the core compound provide crucial anchor points for synthetic elaboration, enabling the incorporation of the triazole unit into larger, more complex architectures such as macrocycles and cages.

A prime example of the role of triazole derivatives in forming supramolecular structures is seen in the coordination chemistry of lanthanide ions. The pyridinyl-1,2,4-triazole derivative, ethyl 2-[1-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetate, has been shown to be a versatile ligand, capable of coordinating with metal ions to form diverse structural motifs. nih.gov In a notable example, this ligand forms a mononuclear 12-coordinate lanthanum(III) complex. nih.gov The resulting crystal structure is stabilized by a network of supramolecular interactions, including π-stacking between the pyridyl and triazole rings. nih.gov This demonstrates how the triazole ring, as part of a larger molecular framework, can direct the assembly of complex metal-organic structures.

The synthetic utility of the methanol group on the triazole ring is highlighted in the preparation of stilbene-linked 1,2,3-triazoles. In these syntheses, a related precursor, 4-((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde, is utilized. nih.gov The methoxy (B1213986) linker, derived from a methanol group, serves to connect the triazole core to other molecular fragments, illustrating a key strategy for building extended molecular systems. nih.gov This approach underscores the potential of this compound as a foundational component for creating large, functional supramolecular architectures.

The table below summarizes the key supramolecular interactions observed in the lanthanum(III) complex, providing a concrete example of the research findings in this area. nih.gov

| Interaction Type | Participating Groups | Significance in the Assembly |

| Metal Coordination | Lanthanum(III) ion, carboxylate oxygen atoms, pyridinyl and triazole nitrogen atoms | Forms the core of the 12-coordinate mononuclear complex. nih.gov |

| π-stacking | Pyridyl and triazole rings | Contributes to the stabilization of the crystal lattice, leading to the formation of layered structures. nih.gov |

| Weak intermolecular interactions | N—O⋯C | Further consolidates the crystal packing, creating a well-defined three-dimensional architecture. nih.gov |

The continued exploration of this compound and its derivatives in supramolecular chemistry promises the development of novel artificial receptors with tailored specificities and functions, with potential applications in sensing, catalysis, and materials science.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 1,2,3-triazole derivatives has been revolutionized by the advent of "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). mdpi.comnih.gov However, future research will focus on developing even more sustainable and efficient methods for synthesizing (5-Ethyl-1H-1,2,3-triazol-4-yl)methanol and its analogues.

Key emerging trends include:

Green Solvents: There is a significant move away from traditional volatile organic compounds towards environmentally benign solvent systems. acgpubs.org Research indicates that water, glycerol, and deep eutectic solvents (DES) are effective media for triazole synthesis, often improving reaction rates and simplifying product isolation. consensus.app For instance, methods using water as a solvent under visible-light promotion not only produce high yields but also allow for the recycling of the copper catalyst and the solvent. consensus.app The use of Cyrene™, a biodegradable solvent, has also been developed, allowing product isolation by simple precipitation in water, which minimizes waste and reduces costs. researchgate.net

Advanced Catalytic Systems: The development of novel catalysts is a cornerstone of modern synthetic chemistry. For triazole synthesis, this includes the use of heterogeneous catalysts like copper nanoparticles supported on charcoal (Cu/C) or engineered nanoreactors, which offer high catalytic performance, reduced reaction times, and excellent reusability. consensus.app

Alternative Energy Sources: Microwave and ultrasound-assisted synthesis are becoming increasingly common. researchgate.net These techniques can dramatically reduce reaction times, increase yields, and align with the principles of green chemistry by providing energy-efficient alternatives to conventional heating.

One-Pot Reactions: Multi-component, one-pot syntheses, where starting materials like an organic halide, a terminal alkyne (such as 1-butyne (B89482) to introduce the ethyl group), and an azide (B81097) source are combined in a single step, represent a highly efficient approach. consensus.app This strategy streamlines the synthesis of compounds like this compound by reducing the number of intermediate purification steps, saving time, resources, and minimizing waste.

The following table summarizes potential green solvents for triazole synthesis, which could be adapted for this compound.

| Green Solvent | Key Advantages | Relevant Catalyst/Method |

| Water | Non-toxic, economical, environmentally benign | Visible-light-promoted CuAAC, Copper nanoparticles on charcoal (Cu/C) |

| Glycerol | Biodegradable, high boiling point, can dissolve a range of reactants | CuI/Diethylamine catalyzed one-pot, three-component reaction |

| Deep Eutectic Solvents (DES) | Low cost, biodegradable, low volatility, reusable | Cu(II)-acidic DES for base-free synthesis |

| Cyrene™ | Biodegradable, non-toxic, derived from renewable resources | Allows for product isolation via precipitation in water, reducing need for organic solvents |

Advanced Computational Approaches for Predictive Molecular Design

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of new molecules. For this compound, in silico methods can predict its properties and guide the design of new derivatives with enhanced functionalities.

Density Functional Theory (DFT): DFT calculations are widely used to investigate the structural and electronic properties of triazole derivatives. semanticscholar.orgajchem-a.com For this compound, DFT can be employed to optimize its molecular geometry, calculate key electronic parameters like the HOMO-LUMO energy gap (which relates to chemical reactivity and stability), and map the electrostatic potential to identify sites susceptible to electrophilic or nucleophilic attack. nih.govresearchgate.net This information is crucial for predicting its reactivity and designing new reactions.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound and its derivatives in a biological or material environment. ajchem-a.com By simulating the interactions of the molecule with specific targets, such as proteins or surfaces, researchers can assess binding affinities, conformational stability, and potential mechanisms of action, which is particularly valuable in drug discovery and materials science. ajchem-a.comresearchgate.net